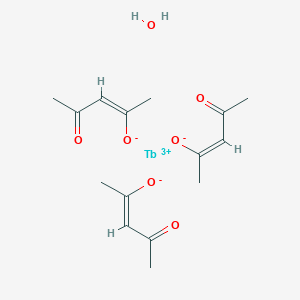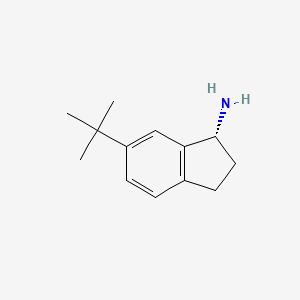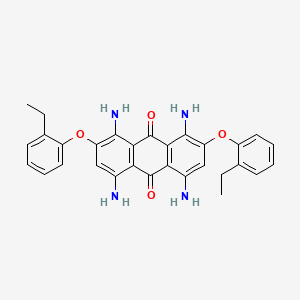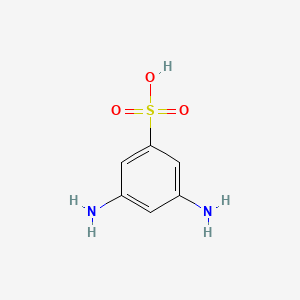
3,5-diaminobenzenesulfonic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diaminobenzenesulfonic acid is an organic compound with the molecular formula C6H8N2O3S. It is characterized by the presence of two amino groups (-NH2) and a sulfonic acid group (-SO3H) attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Diaminobenzenesulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of 1,3-diaminobenzene with sulfuric acid. The reaction typically occurs at elevated temperatures (100-160°C) and may include the presence of sulfur trioxide (SO3) to enhance the sulfonation process . After the reaction, the product is precipitated by adding water or ice, followed by filtration and washing with dilute sulfuric acid to obtain the pure compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes are optimized for high yield and purity, utilizing continuous reactors and precise control of reaction conditions. The final product is typically isolated through crystallization or precipitation techniques.
Chemical Reactions Analysis
Types of Reactions: 3,5-Diaminobenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups (-NO2) under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonic acid group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of iron catalysts can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Diaminobenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the development of biochemical assays and as a reagent in protein modification studies.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-diaminobenzenesulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can participate in acid-base reactions, while the amino groups can form hydrogen bonds and interact with other functional groups. These interactions enable the compound to act as a catalyst, reagent, or intermediate in various chemical processes .
Comparison with Similar Compounds
- 2,4-Diaminobenzenesulfonic acid
- 2,5-Diaminobenzenesulfonic acid
- 3,4-Diaminobenzenesulfonic acid
Comparison: 3,5-Diaminobenzenesulfonic acid is unique due to the specific positioning of its amino and sulfonic acid groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to its isomers. For example, 2,4-diaminobenzenesulfonic acid and 2,5-diaminobenzenesulfonic acid have different reactivity patterns and applications due to the variation in the position of functional groups .
Properties
Molecular Formula |
C6H8N2O3S |
|---|---|
Molecular Weight |
188.21 g/mol |
IUPAC Name |
3,5-diaminobenzenesulfonic acid |
InChI |
InChI=1S/C6H8N2O3S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,7-8H2,(H,9,10,11) |
InChI Key |
NSWDWUHBMOIGOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N)S(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




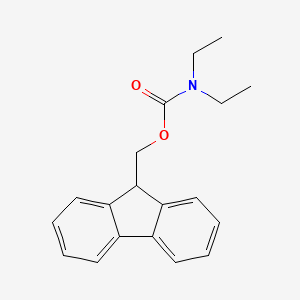

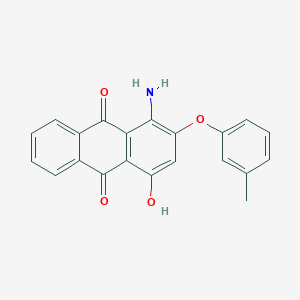

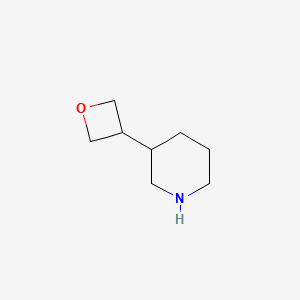
![2-Phenyl[1,2,4]triazolo[1,5-c]pyrimidine-7,8-diamine](/img/structure/B13127543.png)
![3'-Bromo-[1,1'-biphenyl]-4-carbonylchloride](/img/structure/B13127547.png)

